2-(2-Fluoropyridin-3-yl)ethanol

説明

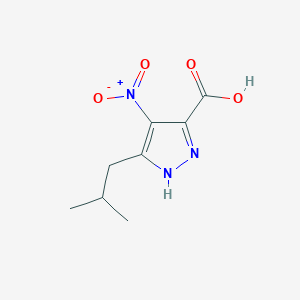

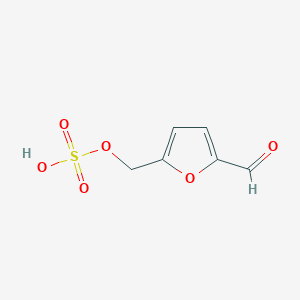

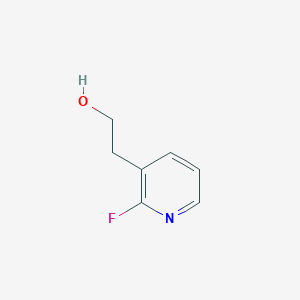

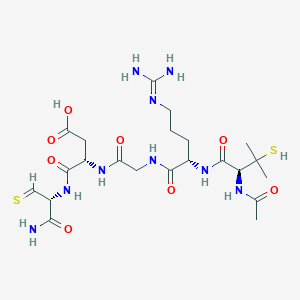

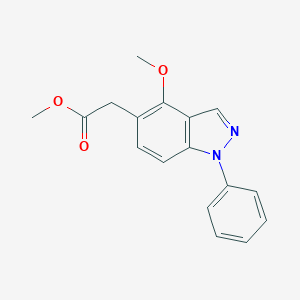

“2-(2-Fluoropyridin-3-yl)ethanol” is a chemical compound also known as “2-Fluoro-3-pyridyl ethanol” with the molecular formula C7H8FNO . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-(2-Fluoropyridin-3-yl)ethanol and similar compounds often involves multi-component reactions . These processes are considered green synthetic methodologies for the efficient synthesis of multifunctional, condensed heterocycles .Molecular Structure Analysis

The molecular structure of 2-(2-Fluoropyridin-3-yl)ethanol consists of a pyridine ring with a fluorine atom at the 2-position and an ethanol group at the 3-position .Chemical Reactions Analysis

Pyridine derivatives, including 2-(2-Fluoropyridin-3-yl)ethanol, can be challenging to work with in cross-coupling reactions . The 2-pyridyl boron reagents are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Fluoropyridin-3-yl)ethanol include a molecular weight of 141.14 g/mol . It is a liquid at room temperature .科学的研究の応用

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 2-(2-Fluoropyridin-3-yl)ethanol, are used in the synthesis of fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Local Radiotherapy of Cancer

Methods for the synthesis of F 18 substituted pyridines, which include 2-(2-Fluoropyridin-3-yl)ethanol, are used for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .

Agricultural Products

In the search for new agricultural products with improved physical, biological, and environmental properties, fluorine atoms are introduced into lead structures . Compounds like 2-(2-Fluoropyridin-3-yl)ethanol are used due to their fluorine-containing substituents .

Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The use of fluorinated synthetic blocks, like 2-(2-Fluoropyridin-3-yl)ethanol, has steadily increased .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which can be synthesized using 2-(2-Fluoropyridin-3-yl)ethanol, have been found to present better anti-fibrotic activities than some existing drugs . These compounds effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Radiosynthesis

2-(2-Fluoropyridin-3-yl)ethanol can be used in the automated radiosynthesis of tracers . These tracers are used in various scientific research applications, including medical imaging .

Safety and Hazards

Ethanol, a component of 2-(2-Fluoropyridin-3-yl)ethanol, is flammable and can cause fires and explosions . Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .

将来の方向性

The future directions in the study and application of 2-(2-Fluoropyridin-3-yl)ethanol and similar compounds could involve the development of more efficient and green synthetic methodologies . There is also interest in improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions .

特性

IUPAC Name |

2-(2-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNKQVWLOKBXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoropyridin-3-yl)ethanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)

![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)